molecular formula C6H5F2NO B1422638 2-(Difluoromethoxy)pyridine CAS No. 865075-07-6

2-(Difluoromethoxy)pyridine

Cat. No. B1422638
M. Wt: 145.11 g/mol
InChI Key: AIIPLYODDSSCIA-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)pyridine (2-DFM) is an organic compound belonging to the pyridine family. It is a colorless liquid with a molecular formula of C5H4F2NO. 2-DFM is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic reactions, as a catalyst in polymerization reactions, and as a building block in the synthesis of heterocyclic compounds.

Scientific Research Applications

Synthesis and Functionalization

  • 2-(Difluoromethoxy)pyridine and related compounds have been extensively studied for their potential in large-scale synthesis and functionalization. Manteau et al. (2010) discuss the synthesis of trifluoromethoxypyridines, providing valuable building blocks for life-sciences-oriented research, emphasizing their importance in the field of medicinal chemistry (Manteau et al., 2010).

Catalysis and Metal Complexes

  • Pyridine derivatives are crucial in catalysis and the formation of metal complexes. For instance, Matson et al. (2012) explored iron porphyrin electrocatalysts using pyridine derivatives, demonstrating their effectiveness in selective oxygen reduction (Matson et al., 2012). Similarly, Catalani et al. (2010) achieved the synthesis of a pyridine derivative, highlighting its potential for further functionalization in medicinal research (Catalani et al., 2010).

Pharmaceutical and Agrochemical Research

  • In pharmaceutical and agrochemical research, fluorinated pyridines, like 2-(Difluoromethoxy)pyridine, are significant. Fier and Hartwig (2013) presented a method for the site-selective fluorination of pyridines, which is essential for the development of compounds in medicinal research (Fier & Hartwig, 2013).

Biomedical Sensing and Spin-State Transitions

  • Pyridine derivatives have applications in biomedical sensing and understanding spin-state transitions. Halcrow (2005) discussed the synthesis of pyrazolylpyridines and their use in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).

Material Science and Photoluminescence

  • Pyridine derivatives are also explored in material science for their photoluminescent properties. Alexandropoulos et al. (2011) synthesized a new family of lanthanide clusters using a pyridine derivative, showcasing their application in material science due to their magnetic and optical properties (Alexandropoulos et al., 2011).

properties

IUPAC Name

2-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)10-5-3-1-2-4-9-5/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIPLYODDSSCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705630
Record name 2-(Difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)pyridine

CAS RN

865075-07-6
Record name 2-(Difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Landelle, E Schmitt, A Panossian, JP Vors… - Journal of Fluorine …, 2017 - Elsevier
The preparation of F 3 CO- and F 2 HCO-analogues of Imidacloprid and Thiacloprid and the evaluation of their biological activity have been performed. For this purpose, a first synthetic …
Number of citations: 14 www.sciencedirect.com
C Ni, J Hu - Synthesis, 2014 - thieme-connect.com
Difluorocarbene is a versatile, reactive intermediate for use in organic synthesis. Over the past decade, significant progress has been made in difluorocarbene chemistry owing to the …
Number of citations: 299 www.thieme-connect.com
Y Zafrani, G Parvari, D Amir… - Journal of Medicinal …, 2021 - ACS Publications
Modulation of the H-bond basicity (pK HB ) of various functional groups (FGs) by attaching fluorine functions and its impact on lipophilicity and bioisosterism considerations are …
Number of citations: 21 pubs.acs.org
H Tang, K Jensen, E Houang, FM McRobb… - Journal of Medicinal …, 2022 - ACS Publications
d-Serine is a coagonist of the N-methyl d-aspartate (NMDA) receptor, a key excitatory neurotransmitter receptor. In the brain, d-serine is synthesized from its l-isomer by serine racemase …
Number of citations: 10 pubs.acs.org
H Tang, K Jensen, E Houang, F McRobb, S Bhat… - 2021 - chemrxiv.org
D-Serine is a co-agonist of the N-methyl D-aspartate (NMDA) receptor, a key excitatory neurotransmitter receptor. In the brain, D-Serine is synthesized from its L-isomer by serine …
Number of citations: 1 chemrxiv.org
S Harrington, JJ Knox, AR Burns, KL Choo, A Au… - bioRxiv, 2022 - biorxiv.org
Nematode parasites of humans, livestock and crops pose a significant burden on human health and welfare. Alarmingly, parasitic nematodes of animals have rapidly evolved resistance …
Number of citations: 2 www.biorxiv.org
S Zhou, X Hou, K Yang, M Guo, W Zhao… - The Journal of …, 2021 - ACS Publications
A novel method for the synthesis of N-difluoromethyl-2-pyridones was described. This protocol enables the synthesis of N-difluoromethyl-2-pyridones from readily available pyridines …
Number of citations: 6 pubs.acs.org

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